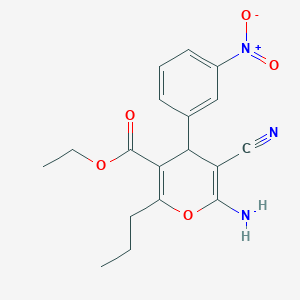![molecular formula C15H21N3O5S B11525312 1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone](/img/structure/B11525312.png)
1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a nitrophenyl group, and an imidazolidinyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone typically involves multiple steps:
Formation of the Imidazolidinyl Group: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Nitrophenyl Group: This step involves nitration of a phenyl ring, which can be accomplished using a mixture of concentrated nitric and sulfuric acids.
Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound could be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and nitrophenyl groups could play a role in binding to molecular targets, while the imidazolidinyl group may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone: Lacks the nitro group, which may affect its reactivity and biological activity.
1-{3-[(4-Nitrophenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone: Lacks the methyl group, which could influence its solubility and interaction with other molecules.
Uniqueness
1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone is unique due to the presence of both the nitro and methyl groups, which can significantly impact its chemical properties and potential applications. The combination of these functional groups with the imidazolidinyl and sulfonyl groups makes it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C15H21N3O5S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[3-(4-methyl-3-nitrophenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O5S/c1-10(2)15-16(12(4)19)7-8-17(15)24(22,23)13-6-5-11(3)14(9-13)18(20)21/h5-6,9-10,15H,7-8H2,1-4H3 |
InChI Key |
NFTJONSCKYFMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B11525230.png)
![N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}naphthalene-1-carboxamide](/img/structure/B11525233.png)

![2-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11525249.png)
![diethyl 2-[2,2,6,8-tetramethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11525253.png)
![6-chloro-N-(4-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11525256.png)
![methyl 4-{[({6-[({[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11525262.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11525272.png)
![7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11525274.png)
![Tetraethyl 9'-methoxy-5',5'-dimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11525279.png)
![3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11525280.png)
![N-(3,4-Dimethylphenyl)-2-[N-(4-methylphenyl)4-ethoxybenzenesulfonamido]acetamide](/img/structure/B11525295.png)
![N-(4-bromophenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide](/img/structure/B11525309.png)
![2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]phenol](/img/structure/B11525318.png)
